1-(4-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone
Description
1-(4-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone is a heterocyclic compound featuring a pyrimidine core substituted with amino and nitro groups, linked to a phenylpiperazine moiety via an ethanone bridge. For example, compounds like 1-(4-(4-((3-chloro-5-nitropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone (compound 4, ) and its reduced amine derivative (compound 5, ) share key structural motifs, suggesting similar synthetic routes involving nucleophilic substitution and reduction steps .
The piperazine-ethanone framework is frequently employed in medicinal chemistry due to its versatility in interacting with biological targets, such as neurotransmitter receptors or enzymes .
Properties
IUPAC Name |
1-[4-[4-(6-amino-5-nitropyrimidin-4-yl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-11(23)12-2-4-13(5-3-12)20-6-8-21(9-7-20)16-14(22(24)25)15(17)18-10-19-16/h2-5,10H,6-9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXTWDFBHWZASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(4-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a piperazine ring, a pyrimidine moiety, and an ethanone group. The synthesis typically involves multi-step reactions starting from 6-amino-5-nitropyrimidine and piperazine derivatives, followed by the introduction of the phenyl and ethanone groups under controlled conditions to ensure high yield and purity.
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Reaction of 6-amino-5-nitropyrimidine with piperazine | DMF, 20°C, 8h |
| 2 | Introduction of phenyl group | Varies, typically involves halogenation |
| 3 | Formation of ethanone group | Acetylation reaction |
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its interaction with neurotransmitter receptors and potential therapeutic applications.
Receptor Interaction
Research indicates that derivatives of the compound exhibit significant agonistic activity at serotonin receptors, particularly the 5-HT1A receptor. In functional assays, several compounds demonstrated submicromolar to micromolar potencies, suggesting a strong interaction with these targets.
Table: Potency of Selected Compounds
| Compound | Receptor Type | EC50 (µM) |
|---|---|---|
| Compound A | 5-HT1A | 0.5 |
| Compound B | D2 | 0.8 |
| Compound C | D3 | 0.6 |
Case Studies
- In Vivo Behavioral Studies : In studies involving mice, compounds derived from this structure were assessed for their effects on locomotor activity and motor coordination. Compounds such as Norbo-4 showed significant alterations in behavior at doses of 30 mg/kg, indicating central nervous system activity.
- Antiviral Activity : Some derivatives have been screened for antiviral properties against HIV-1. The presence of the piperazine ring was crucial for enhancing the efficacy of these compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating their potential in antiviral therapy.
The mechanism by which these compounds exert their biological effects is primarily through modulation of neurotransmitter systems. The piperazine ring facilitates binding to various receptors, leading to downstream effects that can influence mood and behavior.
Comparison with Similar Compounds
Table 1: Key Pyridine/Pyrimidine-Based Piperazine-Ethanone Derivatives
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro and chloro substituents (e.g., compound 4) enhance stability and may improve binding to aromatic receptors via π-π interactions.
- Antiparasitic Activity: Pyridine derivatives like UDO and UDD inhibit CYP51 in Trypanosoma cruzi, with trifluoromethyl groups likely contributing to metabolic stability and lipophilicity .
- Kinase Inhibition : Bulky substituents (e.g., bromo-imidazopyridine in compound 10b) may occupy hydrophobic pockets in kinase active sites, as seen in imidazo[4,5-b]pyridine-based inhibitors .
Arylpiperazine-Ethanone Derivatives with Antipsychotic Activity
Table 2: Antipsychotic Piperazine-Ethanone Derivatives
Key Observations :
- Substituent Effects : Methoxy (3c) and dichloro (3k) groups on the aryl ring optimize antipsychotic profiles by balancing dopamine D2 receptor affinity and reduced catalepsy risk . QSAR models indicate that predicted brain/blood partition coefficients (QPlogBB) correlate with anti-dopaminergic activity .
- Sulfonyl and Tetrazole Modifications : Compounds like 7e exhibit antiproliferative activity, likely due to sulfonyl groups enhancing electrophilicity and tetrazole moieties acting as bioisosteres for carboxylic acids .
Physicochemical and Spectral Comparisons
Table 3: Physical Properties of Selected Derivatives
Key Observations :
- Melting Points : Sulfonyl and tetrazole substituents (e.g., 7e) generally increase melting points due to enhanced intermolecular interactions .
- Spectroscopic Trends : Aromatic protons in pyridine/pyrimidine derivatives appear downfield (δ 7.2–8.5), while sulfonyl groups resonate near δ 3.3–3.8 .
Structure-Activity Relationship (SAR) Trends
Piperazine Flexibility : The piperazine ring’s conformational flexibility allows optimal positioning of substituents for receptor binding. For example, biphenyl-arylpiperazine derivatives achieve high D2 receptor occupancy due to extended aromatic stacking .
Electron-Deficient Aromatics : Chloro, nitro, and trifluoromethyl groups increase electrophilicity, aiding interactions with enzyme active sites (e.g., CYP51 inhibition in UDO) .
Q & A
Basic: What are the key synthetic pathways for synthesizing 1-(4-(4-(6-Amino-5-nitropyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone, and what challenges arise during purification?
The synthesis typically involves coupling a nitropyrimidine derivative with a piperazine-containing acetophenone precursor. A critical step is the nucleophilic aromatic substitution between 6-amino-5-nitropyrimidine and the piperazine ring, requiring controlled reaction conditions (e.g., anhydrous solvent, inert atmosphere) to avoid side reactions . Post-synthesis, purification often employs column chromatography (normal phase with methanol/dichloromethane gradients or reverse phase with acetonitrile/ammonium hydroxide) to isolate the product from unreacted intermediates. Challenges include low yields due to steric hindrance from the bulky nitropyrimidine group and the hygroscopic nature of intermediates, which necessitates strict moisture control .
Basic: Which spectroscopic methods are most effective for characterizing this compound’s structure?
- 1H/13C NMR : Essential for confirming the connectivity of the piperazine ring, acetophenone carbonyl (δ ~200-210 ppm in 13C), and nitropyrimidine protons (distinct aromatic splitting patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and nitro/amine functional groups.
- FT-IR : Identifies nitro (1520–1350 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) stretches .
- X-ray Crystallography (if crystalline): Resolves 3D conformation, particularly the spatial arrangement of the nitropyrimidine and piperazine moieties .
Advanced: How can researchers design experiments to assess its antimicrobial activity while minimizing cytotoxicity?
- Step 1 : Perform in vitro MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi, using standard strains (e.g., S. aureus, E. coli). Include a cytotoxicity assay (e.g., MTT on HEK-293 cells) to establish selectivity indices .
- Step 2 : Mechanistic studies:
- Step 3 : SAR analysis: Modify the nitropyrimidine or piperazine substituents to enhance selectivity .
Advanced: What strategies address contradictory bioactivity data across studies (e.g., varying IC50 values in anticancer assays)?
- Standardize assay conditions : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls (DMSO <0.1%).
- Purity verification : Use HPLC (≥95% purity) to rule out impurities affecting results .
- Metabolic stability : Test compound stability in culture media (e.g., degradation via LC-MS) to confirm active species .
- Replicate with orthogonal assays : Compare MTT, apoptosis (Annexin V), and clonogenic survival data to validate efficacy .
Advanced: How does the electronic nature of the nitropyrimidine group influence reactivity in downstream modifications?
The electron-withdrawing nitro group activates the pyrimidine ring for nucleophilic attack but deactivates adjacent positions. For example:
- Amino group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites).
- Nitro group : May undergo in vivo reduction to reactive intermediates (e.g., hydroxylamines), contributing to cytotoxicity. Computational studies (DFT) can predict redox potentials and guide derivatization (e.g., replacing nitro with cyano to reduce toxicity) .
Advanced: What computational tools are optimal for modeling its binding to potential targets (e.g., kinases)?
- Molecular docking (AutoDock Vina, Glide) : Screen against kinase databases (e.g., PDB) to identify plausible targets. Focus on conserved ATP-binding pockets due to the compound’s heterocyclic structure .
- MD simulations (GROMACS) : Assess binding stability over time (≥100 ns trajectories).
- Pharmacophore modeling (MOE) : Map essential features (e.g., hydrogen bond acceptors from nitro/amine groups) for activity .
Basic: What are recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, light-resistant vials.
- Solvent : Dissolve in DMSO (10 mM stock) to prevent hydrolysis; avoid aqueous buffers for long-term storage.
- Handling : Use desiccators to mitigate hygroscopic degradation .
Advanced: How can researchers validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein target stabilization upon compound binding.
- Pull-down assays : Functionalize the compound with biotin/propargyl tags for affinity purification and MS-based target identification .
- CRISPR knockouts : Delete suspected targets (e.g., specific kinases) and test for loss of compound activity .
Basic: What analytical techniques quantify this compound in biological matrices (e.g., plasma)?
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions for the parent ion (e.g., m/z 356 → 238).
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction to remove interferents .
Advanced: What in silico approaches predict metabolic pathways and potential toxicity?
- Software : Use ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., nitro reduction, glucuronidation).
- Toxicity alerts : Check for structural alerts (e.g., nitro groups linked to mutagenicity via Ames test models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
